2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine
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Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:
Formation of the Phenyl Ring Substituent: The dimethylsulfamoyl group is introduced onto the phenyl ring through a sulfonation reaction. This involves reacting dimethylamine with a sulfonyl chloride derivative to form the dimethylsulfamoyl group.
Coupling with Pyridine: The phenyl ring bearing the dimethylsulfamoyl group is then coupled with a pyridine derivative. This can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group on the pyridine ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound has a similar phenyl ring substitution but differs in the presence of a boronic acid group instead of a hydroxyl group on the pyridine ring.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar to the above compound but with the dimethylsulfamoyl group at the para position on the phenyl ring.
Uniqueness
2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group on the pyridine ring and a dimethylsulfamoyl group on the phenyl ring
Properties
IUPAC Name |
N,N-dimethyl-2-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-9-10(16)7-8-14-12/h3-9H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKQONASXXEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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